Cas no 395673-46-8 (6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one)
6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Quinolinone, 6-fluoro-3,4-dihydro-4,4-dimethyl-
- 6-fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
- 3,4-dihydro-4,4-dimethyl-6-fluoro-2-quinolone
- 6-FLUORO-4,4-DIMETHYL-3,4-DIHYDRO-1H-QUINOLIN-2-ONE
- 6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
- 395673-46-8
- BS-28411
- DTXSID60619894
- 6-Fluoro-4,4-dimethyl-3,4-dihydro-2(1H)-quinolinone
- SB37011
- DB-263871
- G63190
- CS-0452060
- SCHEMBL5643759
- A912689
- VQA67346
- FKSFQJWXHXGGJM-UHFFFAOYSA-N
- 6-fluoro-4,4-dimethyl-1,2,3,4-tetrahydroquinolin-2-one
- 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
-
- MDL: MFCD12913844
- Inchi: 1S/C11H12FNO/c1-11(2)6-10(14)13-9-4-3-7(12)5-8(9)11/h3-5H,6H2,1-2H3,(H,13,14)
- InChI Key: FKSFQJWXHXGGJM-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)C(C)(C)CC(N2)=O
Computed Properties
- Exact Mass: 193.09000
- Monoisotopic Mass: 193.090292168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 32.59000
- LogP: 2.53060
6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one Customs Data
- HS CODE:2933790090
- Customs Data:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0219-1g |
6-Fluoro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one |
395673-46-8 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0219-5g |
6-Fluoro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one |
395673-46-8 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0219-500mg |
6-Fluoro-4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one |
395673-46-8 | 97% | 500mg |
4655.75CNY | 2021-05-08 | |
| TRC | F591455-100mg |
6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one |
395673-46-8 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F591455-250mg |
6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one |
395673-46-8 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F591455-500mg |
6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one |
395673-46-8 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F591455-1g |
6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one |
395673-46-8 | 1g |
$98.00 | 2023-05-18 | ||
| Alichem | A189005810-5g |
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one |
395673-46-8 | 95% | 5g |
$876.36 | 2023-09-02 | |
| Alichem | A189005810-10g |
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one |
395673-46-8 | 95% | 10g |
$1218.06 | 2023-09-02 | |
| Alichem | A189005810-25g |
6-Fluoro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one |
395673-46-8 | 95% | 25g |
$2070.30 | 2023-09-02 |
6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one Related Literature
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one
Introduction to 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS No. 395673-46-8) and Its Emerging Applications in Chemical Biology
The compound 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS No. 395673-46-8) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of chemical biology and pharmaceutical research. Its unique structural features, comprising a fluoro-substituted quinoline core with dimethyl and hydroxyl functionalities, make it a promising candidate for various biological and chemical applications. This introduction delves into the molecular characteristics, synthetic pathways, and recent advancements in the utilization of this compound in drug discovery and therapeutic development.
Structural and Chemical Properties
The molecular framework of 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is characterized by a quinoline scaffold, which is a well-known motif in medicinal chemistry due to its prevalence in bioactive natural products and synthetic drugs. The presence of a fluorine atom at the 6-position introduces electronic and steric effects that can modulate the compound's interactions with biological targets. Additionally, the dimethyl groups at the 4-position enhance lipophilicity, while the hydroxyl group at the 2-position provides a potential site for further functionalization. These structural elements contribute to the compound's versatility in chemical modifications and biological assays.
Synthetic Approaches
The synthesis of 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. One common approach begins with the condensation of appropriately substituted acetylacetones with fluorinated aromatic compounds, followed by cyclization and subsequent functional group manipulations. Recent advances in catalytic methods have enabled more efficient and scalable syntheses, reducing both reaction times and byproduct formation. These improvements are crucial for industrial applications where cost-effectiveness and environmental sustainability are paramount.
Biological Significance
The biological activity of 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one has been extensively explored in recent years. Its quinoline core is known to interact with various enzymes and receptors, making it a valuable scaffold for developing therapeutic agents. Notably, studies have shown its potential as an inhibitor of certain kinases involved in cancer progression. The fluoro-substituent enhances binding affinity by participating in hydrogen bonding or π-stacking interactions with target proteins. Furthermore, the hydroxyl group can be further modified to introduce additional pharmacophoric elements that fine-tune biological activity.
Recent Research Findings
Recent publications have highlighted novel applications of 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one in addressing neurological disorders. Researchers have demonstrated its ability to modulate neurotransmitter receptors, suggesting potential therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier has been particularly noteworthy, opening new avenues for drug delivery systems targeting central nervous system disorders. These findings underscore the importance of fluorinated quinolines as versatile pharmacological tools.
Future Prospects
The future development of 6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one is likely to focus on expanding its therapeutic applications through structure-based drug design. Computational modeling techniques are being employed to predict how modifications to its structure can enhance its efficacy and selectivity against specific biological targets. Additionally, green chemistry principles are being integrated into its synthesis to minimize environmental impact while maintaining high yields and purity standards. Collaborative efforts between academia and industry are expected to accelerate these developments.
Conclusion
In summary,6-Fluoro-4,4-dimethyl-1,3-dihydroquinolin-2-one (CAS No. 395673-46-8) stands out as a structurally intriguing and biologically significant compound with broad implications for pharmaceutical research. Its unique combination of chemical properties makes it an attractive candidate for further exploration in drug discovery. As research continues to uncover new applications and synthetic methodologies,this compound is poised to play a pivotal role in advancing therapeutic strategies across multiple disease areas.
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